4-(N-Piperidino)-thiosemicarbazide
Overview
Description
4-(N-Piperidino)-thiosemicarbazide is an organic compound that features a piperidine ring attached to a thiosemicarbazide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and thiosemicarbazide functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Piperidino)-thiosemicarbazide typically involves the reaction of piperidine with thiosemicarbazide under controlled conditions. One common method includes the following steps:
Starting Materials: Piperidine and thiosemicarbazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux.
Procedure: Thiosemicarbazide is dissolved in the solvent, and piperidine is added dropwise. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(N-Piperidino)-thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiosemicarbazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine or thiosemicarbazide derivatives.
Scientific Research Applications
4-(N-Piperidino)-thiosemicarbazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(N-Piperidino)-thiosemicarbazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The piperidine ring may interact with receptors or enzymes, while the thiosemicarbazide moiety can participate in redox reactions or form coordination complexes.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
Piperidine: Does not contain the thiosemicarbazide moiety, limiting its biological activity.
N-Piperidinyl etonitazene: A structurally similar compound with different pharmacological properties.
Uniqueness
4-(N-Piperidino)-thiosemicarbazide is unique due to the combination of piperidine and thiosemicarbazide functionalities, which confer a wide range of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-amino-3-piperidin-1-ylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4S/c7-8-6(11)9-10-4-2-1-3-5-10/h1-5,7H2,(H2,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIUNSHBFMMYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=S)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654426 | |
Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91469-16-8 | |
Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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